molecular formula C12H10FNO2 B3145978 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one CAS No. 586373-38-8

4-(4-Fluorobenzyloxy)-1h-pyridin-2-one

Cat. No. B3145978
M. Wt: 219.21 g/mol
InChI Key: SYOJUQBGIVXKAD-UHFFFAOYSA-N
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Patent
US08563583B2

Procedure details

A mixture of potassium carbonate (12.44 g, 90 mmol), 4-hydroxypyridin-2(1H)-one (10 g, 90 mmol) in DMF (500 mL) was stirred at 140° C. for 60 min prior to addition of a solution of 1-(chloromethyl)-4-fluorobenzene (13.01 g, 90 mmol) in DMF (5.0 mL). After stirring at 140° C. for 60 min, the reaction was cooled to RT prior to dilution with water (1.0 L). The resulting suspension was stirred at RT for 60 min prior to collection of precipitate by filtration. The filter cake was washed with water (250 mL), suspended with stirring in ethyl ether (500 mL) for 15 min and collected by filtration. After air-drying, 4-(4-fluorobenzyloxy)pyridin-2(1H)-one 17A was obtained as a white solid (6.67 g, 28.9 mmol, 32.1% yield). 1H NMR (400 MHz, MeOD) δ ppm 7.42-7.56 (2H, m), 7.34 (1H, d, J=7.26 Hz), 7.03-7.25 (2H, m), 6.12-6.24 (1H, m), 6.01 (1H, br. s.), 5.10 (2H, s).
Quantity
12.44 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13.01 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=1.Cl[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1.O>CN(C=O)C>[F:23][C:20]1[CH:21]=[CH:22][C:17]([CH2:16][O:7][C:8]2[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=2)=[CH:18][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
12.44 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC(NC=C1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
13.01 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 140° C. for 60 min
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to RT
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at RT for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
to collection of precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
The filter cake was washed with water (250 mL)
STIRRING
Type
STIRRING
Details
with stirring in ethyl ether (500 mL) for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
After air-drying

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC1=CC=C(COC2=CC(NC=C2)=O)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.9 mmol
AMOUNT: MASS 6.67 g
YIELD: PERCENTYIELD 32.1%
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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